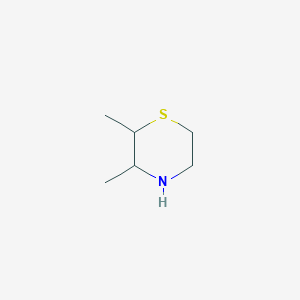

2,3-Dimethylthiomorpholine

説明

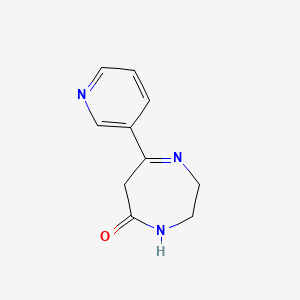

2,3-Dimethylthiomorpholine is a heterocyclic organic compound with a sulfur atom and an amine group in its structure. It has a molecular weight of 131.24 . The compound is liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for 2,3-Dimethylthiomorpholine is the same as its common name . Its InChI code is1S/C6H13NS/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3 . Physical And Chemical Properties Analysis

2,3-Dimethylthiomorpholine is a liquid at room temperature .科学的研究の応用

1. Environmental Remediation

2,3-Dimethylthiomorpholine derivatives have been explored for their potential in environmental remediation, specifically in the adsorption and removal of hazardous materials. For instance, a lignocellulosic substrate (LS) derived from agro-industry waste demonstrated high efficiency in adsorbing pesticides, including dimetomorph (a morpholine derivative), from wastewater. The study highlighted the substrate's rapid kinetic adsorption and its resilience against organic and inorganic pollutants, suggesting a cost-effective method for water purification (Boudesocque et al., 2008).

2. Chemical Synthesis and Drug Development

2,3-Dimethylthiomorpholine scaffolds have been used as key intermediates in the synthesis of various biologically active molecules. The research on dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate demonstrated its versatility as a chemical multitalent. It was transformed into valuable heterocyclic building blocks for further chemical synthesis, indicating its importance in drug discovery and organic chemistry (Pandey et al., 2012).

3. Antifungal and Antimicrobial Applications

Certain derivatives of 2,3-Dimethylthiomorpholine have exhibited promising antifungal and antimicrobial properties. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showed fungicidal activity against Candida and Aspergillus species. The introduction of a gem-dimethyl on the 6-position of the morpholin-2-one core significantly improved the plasmatic stability while maintaining the in vitro antifungal activity, showcasing the compound's therapeutic potential (Bardiot et al., 2015).

Additionally, thiomorpholine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds were developed with the aim of being less toxic and more effective. The synthesized thiomorpholine derivatives underwent systematic assessment to optimize their biological effects, indicating their potential as bioactive molecules in therapeutic applications (Kardile & Kalyane, 2010).

Safety And Hazards

2,3-Dimethylthiomorpholine is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H226, H302, H314, and H335, indicating that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

特性

IUPAC Name |

2,3-dimethylthiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKSVESWLSCULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylthiomorpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1395353.png)

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1395359.png)

![Imidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1395362.png)

![Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B1395363.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B1395366.png)

![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)

![3-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395375.png)